

An In-depth Technical Guide to (+)-Biotin-PEG10-OH

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| Compound of Interest | | |
|----------------------|---------------------|-----------|
| Compound Name: | (+)-Biotin-PEG10-OH | |
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For researchers, scientists, and professionals in drug development, understanding the properties and applications of bioconjugation reagents is paramount. **(+)-Biotin-PEG10-OH** is a high-purity biotinylation reagent that contains a 10-unit polyethylene glycol (PEG) spacer arm. This hydrophilic spacer enhances solubility and minimizes steric hindrance, making it a versatile tool in various biological applications.

Core Molecular Data

The fundamental chemical and physical properties of **(+)-Biotin-PEG10-OH** are summarized below. These details are crucial for accurate experimental design and data interpretation.

| Property | Value | Citation |
|-------------------|-------------------------------------|----------|
| Molecular Weight | 683.85 g/mol | [1] |
| Molecular Formula | C30H57N3O12S | [1] |
| Appearance | Waxy Solid | |
| Storage | Store at -20°C, protect from light. | [1] |

Applications in Research and Drug Development



(+)-Biotin-PEG10-OH is a heterobifunctional linker, with a biotin group at one end and a hydroxyl group at the other. The biotin moiety provides a strong and specific binding site for avidin and streptavidin, which is leveraged in numerous applications. The terminal hydroxyl group can be further functionalized for covalent attachment to various molecules.

Key application areas include:

- PROTACs: It serves as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are novel therapeutic agents that utilize the cell's own ubiquitin-proteasome system to degrade target proteins.[1]
- Bioconjugation: The process of attaching biotin to molecules like proteins, antibodies, or nucleic acids.[2][3] This labeling allows for sensitive detection and purification.[3]
- Drug Delivery: The PEG spacer can improve the pharmacokinetic properties of drug conjugates.[2]
- Diagnostic Tools: Used in the development of various assays, including ELISAs and Western blotting, for the detection of specific analytes.[2]
- Surface Modification: Immobilization of biotinylated molecules onto streptavidin-coated surfaces for applications in biosensors and microarrays.

Experimental Protocols

A common application of biotin-PEG linkers is the biotinylation of a target protein for use in pull-down assays to identify interacting partners. The following is a representative protocol.

Protocol: Biotinylation of a Target Protein and Streptavidin Bead Pull-Down Assay

Objective: To biotinylate a purified protein in vitro and use it as "bait" to capture interacting "prey" proteins from a cell lysate.

Materials:

Purified "bait" protein in an amine-free buffer (e.g., PBS, pH 7.4).



- Biotin-PEG-NHS ester (The hydroxyl group of (+)-Biotin-PEG10-OH would first need to be activated to an NHS ester for reaction with primary amines).
- Cell lysate containing "prey" proteins.
- Streptavidin-conjugated magnetic beads.[4][5]
- Wash buffers (e.g., PBS with 0.1% Tween-20).
- Elution buffer (e.g., SDS-PAGE sample buffer).

Methodology:

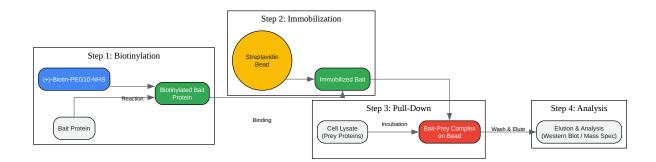
- Protein Biotinylation:
 - Dissolve the purified protein in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.[6] Buffers containing primary amines like Tris must be avoided.[7]
 - Prepare a stock solution of the Biotin-PEG-NHS ester in an organic solvent like DMSO or DMF.[6]
 - Add a 20-fold molar excess of the biotin reagent to the protein solution.
 - Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[6]
 - Remove excess, unreacted biotin reagent using a desalting column or dialysis.
- Binding of Biotinylated Bait to Streptavidin Beads:
 - Resuspend the streptavidin magnetic beads and wash them three times with a binding/wash buffer.[5]
 - Add the biotinylated "bait" protein to the equilibrated beads and incubate for at least 30 minutes at room temperature with gentle rotation.[5]
 - Pellet the beads using a magnetic rack and discard the supernatant.
 - Wash the beads with the binding/wash buffer to remove any unbound "bait" protein.[5]



- Pull-Down of Interacting Proteins:
 - Incubate the beads with the cell lysate for 1-2 hours at 4°C with gentle rotation.
 - Pellet the beads and discard the supernatant.
 - Wash the beads extensively with wash buffer to remove non-specific binding proteins.
 - Elute the captured proteins by resuspending the beads in SDS-PAGE sample buffer and heating.
- Analysis:
 - Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the suspected interacting protein, or by mass spectrometry for the identification of unknown interactors.

Visualizing the Workflow

The following diagram illustrates the key steps in a typical pull-down assay using a biotinylated protein.





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